

# Tachykinin-Like Peptide C14TKL-1 Acetate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	C14TKL-1 acetate	
Cat. No.:	B14866959	Get Quote

Kenilworth, NJ – Tachykinin-like peptide **C14TKL-1 acetate** is a synthetic peptide that has garnered interest within the scientific community for its potent agonist activity at the neurokinin 1 (NK1) receptor. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its biochemical properties, mechanism of action, and potential therapeutic applications.

## **Core Concepts and Physicochemical Properties**

C14TKL-1 is a novel tachykinin-like peptide identified through a pattern-based oligopeptide homology search method.[1] It is commercially available as its acetate salt, **C14TKL-1 acetate**, to improve its stability and solubility for research purposes. Tachykinins are a family of neuropeptides characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic amino acid.[2] These peptides are known to be multifunctional, playing significant roles as neuromodulators in the central nervous system and in stimulating visceral muscle contraction.[2]

The primary sequence of C14TKL-1 is Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2. Its activity as a potent NK1 receptor agonist has been established, with a reported EC50 of 1 nM.

## **Quantitative Data Summary**



Parameter	Value	Reference
Molecular Formula	C65H102N20O15S2 (acetate salt)	
Molecular Weight	1467.75 g/mol (acetate salt)	_
Amino Acid Sequence	RHRTPMFYGLM-NH2	
Receptor Target	Neurokinin 1 (NK1) Receptor	[3]
Activity	Agonist	[3]
EC50	1 nM	

## **Mechanism of Action and Signaling Pathways**

**C14TKL-1 acetate** exerts its biological effects by binding to and activating the NK1 receptor, a G-protein coupled receptor (GPCR). The activation of the NK1 receptor initiates a cascade of intracellular signaling events through the coupling to Gq/11 and Gs proteins.

The primary signaling pathways activated by NK1 receptor agonists like **C14TKL-1 acetate** include:

- Phospholipase C (PLC) Pathway: Activation of Gq/11 leads to the stimulation of PLC, which
  hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:
  inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
  - IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
  - DAG activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
- Adenylyl Cyclase (AC) Pathway: The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates specific cellular proteins.



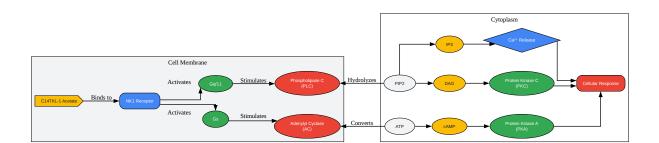




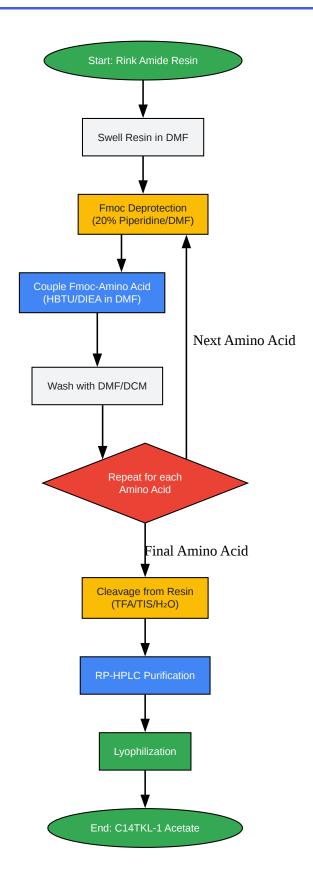
• Arachidonic Acid Mobilization: NK1 receptor activation can also lead to the mobilization of arachidonic acid through the action of phospholipase A2.

The culmination of these signaling events modulates a wide range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.









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### References

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